molecular formula C13H17ClN2O B8554347 4'-Chloro-2(piperazin-1-yl)propiophenone

4'-Chloro-2(piperazin-1-yl)propiophenone

Cat. No. B8554347
M. Wt: 252.74 g/mol
InChI Key: HCPFDXFUHFJWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06232314B1

Procedure details

A solution of 2-bromo-4′-chloropropiophenone, (741 mg, 3 mmol); ethyl 1-piperazinecarboxylate (474 mg, 3 mmol); triethylamine (0.42 mL, 3 mmol) in diethyl ether (10 mL) was heated at reflux for 3 hours (reaction was monitored by Thin Layer Chromatography (TLC)). The reaction mixture was cooled and further diluted with ethyl acetate and washed with water, brine and dried over Na2SO4. After evaporation of the solvent in vacuo, the crude viscous liquid was treated with conc. HCl (15 mL) at refluxing temperature for 48 hrs. The cooled reaction mixture was made alkaline by addition of 50% NaOH and extracted with ethyl acetate. The combined extracts were washed with water, brine and dried over Na2SO4. After evaporation of the solvent 4′chloro-2-(piperazin-1-yl)propiophenone was obtained as a semisolid which was reacted without further purification.
Quantity
741 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=[O:4].[N:13]1(C(OCC)=O)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)CC)C.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH3:12])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
741 mg
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)Cl)C
Step Two
Name
Quantity
474 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
(reaction was monitored by Thin Layer Chromatography (TLC))
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
ADDITION
Type
ADDITION
Details
the crude viscous liquid was treated with conc. HCl (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 48 hrs
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent 4′chloro-2-(piperazin-1-yl)propiophenone
CUSTOM
Type
CUSTOM
Details
was obtained as a semisolid which
CUSTOM
Type
CUSTOM
Details
was reacted without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(C)N1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.